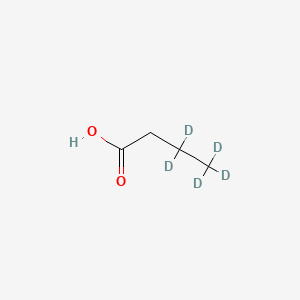

Butyric-3,3,4,4,4-D5 acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyric-3,3,4,4,4-D5 acid, also known as Sodium butyrate-3,3,4,4,4-d5, is a laboratory chemical used in the synthesis of substances . It is a sodium salt with a molecular weight of 115.12 g/mol .

Physical And Chemical Properties Analysis

Butyric-3,3,4,4,4-D5 acid is a solid substance with a molecular weight of 115.02 g/mol. It has a melting point of 250-253 °C (lit.) .Aplicaciones Científicas De Investigación

Medicine: Inflammatory Bowel Disease (IBD) Therapy

Butyric acid, particularly in its isotopically labeled form such as Butyric-3,3,4,4,4-D5 acid, is being explored for its therapeutic role in IBD. It has shown promise in regulating immune function, epithelial barrier function, and maintaining intestinal homeostasis. Clinical studies suggest that butyrate supplementation could reduce inflammation and help maintain remission in IBD patients .

Agriculture: Biomass Conversion

In agriculture, Butyric-3,3,4,4,4-D5 acid is used to study the conversion of biomass, like corn husk, into butyric acid through fermentation processes. This research is crucial for developing sustainable methods to produce butyric acid, which is a valuable resource for animal feed and other agricultural applications .

Food Industry: Flavoring and Preservation

Butyric acid serves as a flavoring agent, flavor enhancer, and preservative in the food industry. Its esters are used to impart buttery flavors and enhance fruit aromas in various food products. The isotopic variant, Butyric-3,3,4,4,4-D5 acid, aids in the research and development of new food additives and preservation techniques .

Biochemistry Research: Metabolic Pathways

Butyric-3,3,4,4,4-D5 acid is instrumental in biochemistry research, particularly in studying metabolic pathways. It serves as a tracer in metabolic studies to track the synthesis and degradation of compounds within the body, providing insights into various biochemical processes .

Pharmaceuticals: Drug Development

The isotopic labeling of Butyric-3,3,4,4,4-D5 acid makes it a valuable tool in pharmaceutical research. It’s used to study the pharmacokinetics and metabolic fate of butyric acid-based drugs, aiding in the development of new therapeutic agents .

Industrial Applications: Chemical Synthesis

Butyric-3,3,4,4,4-D5 acid is also used in industrial applications to optimize chemical synthesis processes. Its stable isotopic label allows for precise tracking of chemical reactions, which is crucial for improving efficiency and yield in industrial manufacturing .

Mecanismo De Acción

Target of Action

It is known that butyric acid, a closely related compound, has been shown to interact with various cellular targets, including g-protein coupled receptors and histone deacetylases .

Mode of Action

Butyric acid, its non-deuterated analog, is known to act as a histone deacetylase inhibitor, which can lead to changes in gene expression .

Biochemical Pathways

Butyric acid is known to be involved in various biochemical pathways, including those related to short-chain fatty acid metabolism .

Result of Action

Butyric acid has been shown to have various effects, including promoting the expansion of regulatory t cells .

Propiedades

IUPAC Name |

3,3,4,4,4-pentadeuteriobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyric-3,3,4,4,4-D5 acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)